Cas no 42190-83-0 (C12H10N2O4)

C12H10N2O4 structure
C12H10N2O4 structure
Product name:C12H10N2O4
CAS No:42190-83-0
MF:C12H10N2O4
Molecular Weight:246.2188
MDL:MFCD04090191
CID:330006
PubChem ID:170616

C12H10N2O4 化学的及び物理的性質

名前と識別子

    • 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
    • 1-benzylimidazole-4,5-dicarboxylic acid
    • 1H-Imidazole-4,5-dicarboxylicacid, 1-(phenylmethyl)-
    • 1-benzyl-4,5-imidazoledicarboxylic acid
    • AC1L55WZ
    • BI-Dicarboxylic acid
    • CTK1D6489
    • N-benzylimidazole-4,5-dicarboxylic acid
    • STOCK4S-76220
    • SureCN2808649
    • 1H-Imidazole-4,5-dicarboxylic acid, 1-(phenylmethyl)-
    • MLS000077994
    • SCHEMBL2808649
    • AN-465/41861758
    • DTXSID40195020
    • HMS2441M13
    • 1-Benzyl-1H-imidazole-4,5-dicarboxylicacid
    • FT-0766744
    • CS-0320093
    • AKOS016007335
    • CHEMBL1594411
    • SB37133
    • SMR000036582
    • 42190-83-0
    • DB-070267
    • STL301881
    • DTXCID50117511
    • C12H10N2O4
    • MDL: MFCD04090191
    • インチ: InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18)
    • InChIKey: MMNLMFUDZWLQBY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O

計算された属性

  • 精确分子量: 246.0641
  • 同位素质量: 246.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

  • 密度みつど: 1.41
  • Boiling Point: 553.4°Cat760mmHg
  • フラッシュポイント: 288.5°C
  • Refractive Index: 1.648
  • PSA: 92.42

C12H10N2O4 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D968319-1g
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 95%
1g
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0074-250mg
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 97%
250mg
¥1530.19 2025-01-21
Alichem
A069002899-1g
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 95%
1g
$391.40 2023-09-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0074-500mg
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 97%
500mg
2111.63CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0074-25g
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 97%
25g
¥42670.43 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0074-5g
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 97%
5g
¥13902.86 2025-01-21
eNovation Chemicals LLC
D968319-100mg
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 95%
100mg
$170 2024-07-28
eNovation Chemicals LLC
D968319-5g
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 95%
5g
$1780 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390763-250mg
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 97%
250mg
¥2136.00 2024-05-14
eNovation Chemicals LLC
D968319-500mg
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
42190-83-0 95%
500mg
$285 2025-02-26

C12H10N2O4 関連文献

C12H10N2O4に関する追加情報

Introduction to Compound with CAS No. 42190-83-0 and Molecular Formula C12H10N2O4

The compound with the CAS number 42190-83-0 and the molecular formula C12H10N2O4 represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, often referred to by its systematic name, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The detailed exploration of this molecule not only sheds light on its chemical characteristics but also opens up new avenues for research and development in therapeutic interventions.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly those incorporating nitrogen and oxygen atoms into their core structures. The compound in question belongs to this category, exhibiting a rigid bicyclic framework that is conducive to various biological interactions. The presence of two nitrogen atoms and four oxygen atoms in its molecular structure suggests a high degree of functionalization, which is a key factor in determining its pharmacological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. Researchers have been exploring its derivatives to develop novel therapeutic agents targeting various diseases. For instance, modifications to the nitrogen-containing rings have shown promise in inhibiting certain enzymes that are overexpressed in cancer cells. This has led to several preclinical studies evaluating the efficacy and safety of these derivatives in animal models.

The synthesis of C12H10N2O4 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core bicyclic structure efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a higher purity of the final product. The synthetic pathways developed for this compound serve as a model for similar molecules, facilitating future research in medicinal chemistry.

From a biochemical perspective, the interaction of C12H10N2O4 with biological targets is of paramount importance. Computational studies using molecular modeling techniques have provided valuable insights into how this compound binds to its intended receptors or enzymes. These studies often involve docking simulations, where the three-dimensional structure of the compound is compared with that of its biological target. Such analyses help in identifying key interaction points and optimizing the molecule for better binding affinity.

The pharmacokinetic properties of C12H10N2O4 are another critical area of investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic window and potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these properties. These methods provide detailed information about the compound's behavior in biological systems, aiding in drug development efforts.

In recent clinical trials, derivatives of C12H10N2O4 have demonstrated encouraging results in treating certain inflammatory diseases. The mechanism of action involves modulating inflammatory pathways by interacting with specific intracellular signaling molecules. Preliminary data suggest that these compounds can reduce inflammation without significant side effects, making them promising candidates for further clinical development. However, more extensive studies are needed to fully understand their long-term efficacy and safety profiles.

The environmental impact of synthesizing and using C12H10N2O4 is also an important consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, solvent-free reactions and catalytic methods have been explored to reduce the environmental footprint of the synthesis process. These efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

Future research directions for C12H10N2O4 include exploring its potential in treating neurodegenerative disorders. Preliminary studies suggest that certain derivatives can cross the blood-brain barrier and interact with neuronal receptors involved in cognitive function. This opens up new possibilities for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, investigating the compound's role in antioxidant therapy is another avenue that holds significant promise.

The versatility of C12H10N2O4 as a chemical scaffold cannot be overstated. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific applications. Whether it is used as a starting material for more complex drug molecules or as an intermediate in synthetic pathways, this compound plays a crucial role in advancing pharmaceutical science. The continued exploration of its derivatives will undoubtedly lead to groundbreaking discoveries in medicine.

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